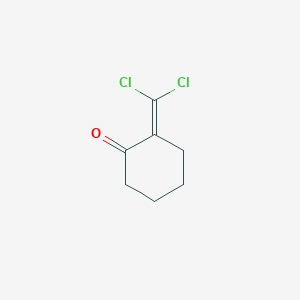
2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a phenyl group, a pyridinyl group, a thiazolyl group, and an acetamide group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for introducing a sulfonyl group is through a reaction with a sulfonyl chloride in the presence of a base . The exact synthesis would depend on the desired route and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridinyl groups) could contribute to the compound’s stability. The ethylsulfonyl and acetamide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group could undergo hydrolysis to form an acid and an amine. The compound could also participate in electrophilic aromatic substitution reactions at the phenyl or pyridinyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The thiazolyl pyridine structure of the compound suggests potential as a corrosion inhibitor . Similar compounds have been evaluated for their effectiveness in protecting metals like mild steel in acidic environments . The presence of both pyridine and thiazole rings could allow for strong adsorption onto metal surfaces, providing a barrier against corrosion.
Metal–Organic Frameworks (MOFs)
The structural features of this compound, including the ethanesulfonyl group, may allow it to act as a linker in the construction of MOFs. These frameworks have applications in gas storage, separation, and catalysis due to their high porosity and surface area .
Antitumor Activity
Thiazoles have been studied for their antitumor and cytotoxic activities. The compound could be a candidate for further research in this field, potentially leading to the development of new anticancer agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-26(23,24)14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-25-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPWTZLLDXFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2874431.png)


![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)
![Potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide](/img/structure/B2874436.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)




![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)
![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)